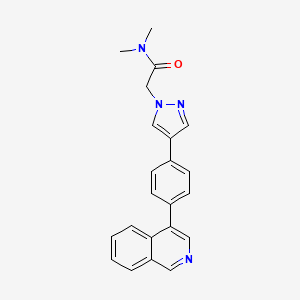
BI-1347
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-1347 es un potente e inhibidor selectivo de la quinasa dependiente de ciclina 8 (CDK8) y la ciclina C. CDK8 es un componente del complejo Mediador, que desempeña un papel crucial en la regulación de la expresión genética al conectar los reguladores de la transcripción con la ARN polimerasa II. This compound ha demostrado un potencial significativo en experimentos in vitro e in vivo, particularmente en la investigación del cáncer .
Aplicaciones Científicas De Investigación
BI-1347 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Investigación del Cáncer: this compound ha demostrado un potencial significativo en la inhibición del crecimiento tumoral in vivo, particularmente en modelos de xenotrasplantes. .
Inmunoterapia: El compuesto se ha utilizado para explorar el papel de CDK8 en la regulación de las células inmunitarias, particularmente en las células asesinas naturales.
Estudios de Expresión Genética: this compound sirve como una herramienta valiosa para estudiar el complejo Mediador y su papel en la regulación de la expresión genética.
Mecanismo De Acción
BI-1347 ejerce sus efectos inhibiendo selectivamente CDK8 y la ciclina C. CDK8 es una quinasa que fosforila varios sustratos involucrados en la regulación de la transcripción. Al inhibir CDK8, this compound interrumpe la fosforilación de los factores de transcripción clave, lo que lleva a una expresión genética alterada. Esta inhibición mejora la actividad de las células asesinas naturales y promueve su capacidad para atacar y destruir las células cancerosas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BI-1347 implica varios pasos clave. Una de las rutas sintéticas incluye la reacción de 4-bromoisoquinolina con un compuesto específico en presencia de carbonato de cesio. La mezcla de reacción se suspende en una mezcla de 1,2-dimetoxietano y agua, y se purga con argón .
Métodos de Producción Industrial
Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis de this compound generalmente involucra técnicas estándar de síntesis orgánica, incluyendo pasos de purificación y caracterización para asegurar la pureza y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
BI-1347 principalmente experimenta reacciones de sustitución durante su síntesis. La estabilidad y la reactividad del compuesto están influenciadas por su estructura química, lo que le permite interactuar selectivamente con CDK8 y la ciclina C .
Reactivos y Condiciones Comunes
Reactivos: 4-bromoisoquinolina, carbonato de cesio, 1,2-dimetoxietano, agua.
Condiciones: Purga de argón, condiciones específicas de temperatura y presión para facilitar la reacción.
Productos Principales
El producto principal de la síntesis es el propio this compound, que luego se purifica y se caracteriza para su uso en diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares
BI-1374: Un compuesto estructuralmente similar con una potencia mucho más débil en comparación con BI-1347.
Otros Inhibidores de CDK8: Varios otros inhibidores se dirigen a CDK8, pero this compound destaca por su alta potencia y selectividad.
Singularidad
This compound es único en su capacidad de inhibir selectivamente CDK8 con una IC50 de 1 nanomolar. Su buen perfil farmacocinético y su eficacia en modelos in vitro e in vivo lo convierten en una herramienta valiosa para la investigación científica, particularmente en estudios de cáncer e inmunoterapia .
Propiedades
IUPAC Name |
2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUGQONDYDNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BI-1347?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, this compound prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].
Q2: What is the significance of this compound's selectivity for CDK8/19?
A2: this compound demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes this compound from previously reported CDK8 inhibitors [].
Q3: How does this compound impact cancer cells?
A3: While this compound itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, this compound promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].
Q4: Has this compound shown any synergistic effects with other anti-cancer therapies?
A4: Yes, research indicates that this compound can synergize with other immunotherapies. In murine models, combining this compound with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while this compound enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, this compound augmented the efficacy of anti-PD-1 antibody therapy in vivo [].
Q5: Are there any insights into the optimal dosing schedule for this compound?
A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of this compound might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].
Q6: Beyond its use in cancer, are there other potential applications for this compound?
A6: While the current research primarily focuses on this compound's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.
Q7: What is the significance of the discovery of LL-K8-22, a derivative of this compound?
A7: LL-K8-22, a molecule derived from this compound, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
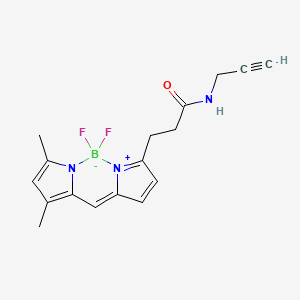
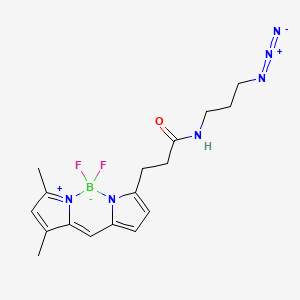



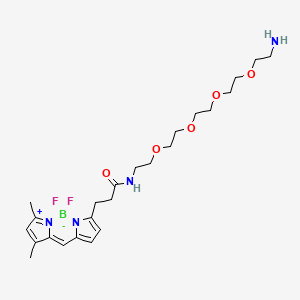


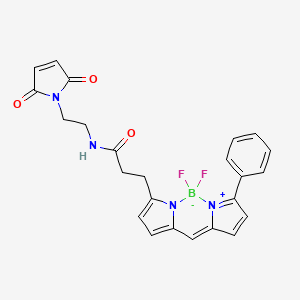


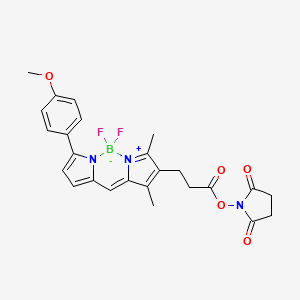

![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)
